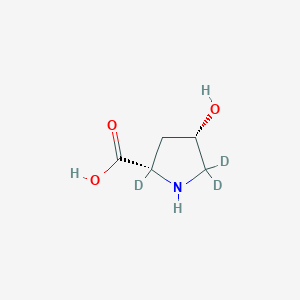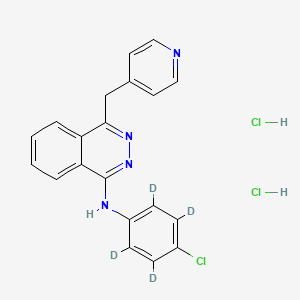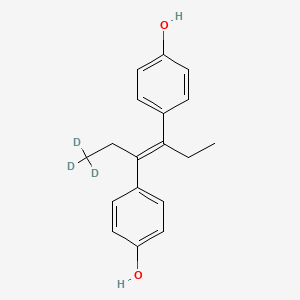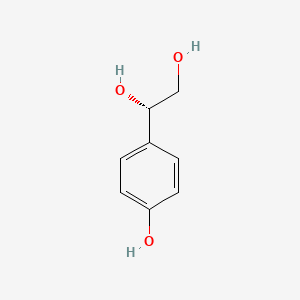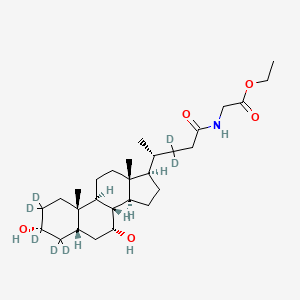
9,10-dideuteriohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dideuteriohexadecanoic acid: is a deuterium-labeled fatty acid derivative. It is a modified form of hexadecanoic acid, where the hydrogen atoms at the 9th and 10th positions are replaced with deuterium. This compound is often used in scientific research to study metabolic pathways and the effects of deuterium substitution on biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dideuteriohexadecanoic acid typically involves the deuteration of hexadecanoic acid. This can be achieved through catalytic hydrogenation using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually include a controlled temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9,10-Dideuteriohexadecanoic acid can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form deuterated alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can replace the deuterium atoms with halogens like chlorine or bromine using reagents such as thionyl chloride (SOCl₂) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Deuterated ketones or alcohols.
Reduction: Deuterated alkanes.
Substitution: Deuterated halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 9,10-Dideuteriohexadecanoic acid is used as a tracer in metabolic studies to understand the pathways of fatty acid metabolism. It helps in elucidating the mechanisms of enzyme-catalyzed reactions involving fatty acids.
Biology: In biological research, this compound is used to study the effects of deuterium substitution on cellular processes. It provides insights into the role of hydrogen atoms in biochemical reactions and the stability of biological molecules.
Medicine: The compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acids in the body. It helps in the development of deuterium-labeled drugs with improved metabolic stability.
Industry: In the industrial sector, this compound is used in the production of deuterated polymers and materials. These materials have unique properties such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 9,10-dideuteriohexadecanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The presence of deuterium atoms affects the rate of enzymatic reactions due to the kinetic isotope effect. This results in altered reaction rates and provides valuable information about the role of hydrogen atoms in these processes.
Comparación Con Compuestos Similares
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid used in similar metabolic studies.
9,10-Dibromohexadecanoic acid: A halogenated derivative used in halogenation reaction studies.
Palmitelaidic acid: An isomer of hexadecanoic acid used in studies of fatty acid isomerization.
Uniqueness: 9,10-Dideuteriohexadecanoic acid is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution allows for the study of isotope effects on chemical and biological processes, making it a valuable tool in various scientific fields.
Propiedades
Fórmula molecular |
C16H32O2 |
|---|---|
Peso molecular |
258.44 g/mol |
Nombre IUPAC |
9,10-dideuteriohexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i7D,8D |
Clave InChI |
IPCSVZSSVZVIGE-QTQOOCSTSA-N |
SMILES isomérico |
[2H]C(CCCCCC)C([2H])CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


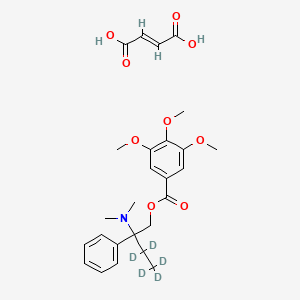
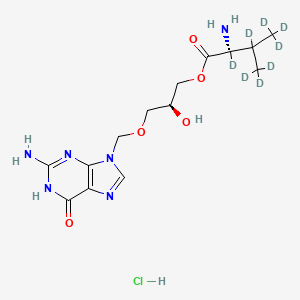

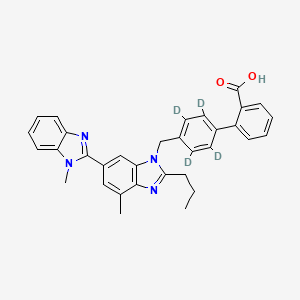
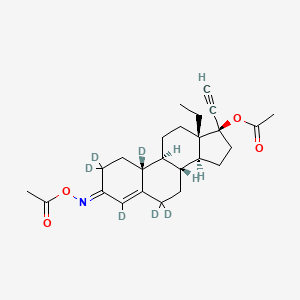
![3-N-[4-[4-[(2R)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B12424336.png)
